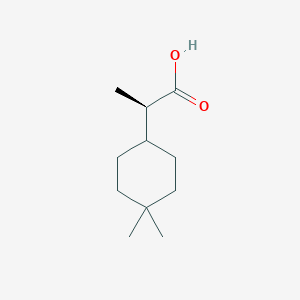

(2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid

Description

(2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid is a chiral carboxylic acid characterized by a propanoic acid backbone with a 4,4-dimethylcyclohexyl substituent at the second carbon. The (2R) stereochemistry confers enantioselectivity, which may influence its biological activity, pharmacokinetics, and interactions with chiral environments.

Properties

IUPAC Name |

(2R)-2-(4,4-dimethylcyclohexyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-8(10(12)13)9-4-6-11(2,3)7-5-9/h8-9H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDQMQSICKMELS-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC(CC1)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid typically involves several steps:

Starting Material: The synthesis begins with the preparation of 4,4-dimethylcyclohexanone.

Reduction: The ketone group of 4,4-dimethylcyclohexanone is reduced to form 4,4-dimethylcyclohexanol.

Oxidation: The alcohol is then oxidized to form 4,4-dimethylcyclohexylcarboxylic acid.

Stereoselective Addition: A stereoselective addition of a propanoic acid moiety to the 2-position of the cyclohexane ring is performed to obtain the final product, (2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

(2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Esterification: Reaction with alcohols in the presence of an acid catalyst can form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid catalysts like sulfuric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid has various applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Propanoic Acid Derivatives

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

Cyclohexyl vs. Aromatic Substituents

- 4,4-Dimethylcyclohexyl Group : This substituent increases steric bulk and lipophilicity compared to aromatic counterparts (e.g., phenyl or hydroxyphenyl groups). The chair conformation of the cyclohexane ring may enhance stability in hydrophobic environments, such as lipid membranes or enzyme active sites.

- Aromatic Analogues: Compounds like 3-(4-hexylphenyl)propanoic acid () exhibit planar aromatic rings, favoring π-π interactions with biological targets.

Functional Group Modifications

- Amino and Hydroxyl Groups: The dimethylamino group in (2R)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanoic acid () introduces basicity, enabling ionic interactions with acidic residues in enzymes or receptors. The 4-hydroxyphenyl group may participate in hydrogen bonding, enhancing binding affinity .

- Oxo-Furan Derivatives: 3-(5-Oxo-2,5-dihydrofuran-3-yl)propanoic acid () features an electron-deficient furan ring, which could interact with nucleophilic residues in microbial or tumor cell targets, explaining its antimicrobial and antitumor activities .

Biological Activity

(2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid, often referred to in literature as a derivative of propanoic acid, has garnered attention for its biological activity, particularly in the context of anti-inflammatory responses and its role in prostanoid biosynthesis. This article provides a comprehensive overview of the compound's biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclohexyl group and a propanoic acid moiety. Its chemical structure can be represented as follows:

- Molecular Formula : CHO

- CAS Number : 82976-76-9

The biological activity of (2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid is primarily attributed to its interaction with cyclooxygenase enzymes (COX), which are crucial in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play significant roles in inflammation and other physiological functions. The compound exhibits dual cyclooxygenase and peroxidase activities, facilitating the conversion of arachidonic acid into various prostaglandins and thromboxanes, which are pivotal in mediating inflammatory responses .

Biological Activity Overview

-

Anti-inflammatory Effects :

- The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In human peripheral blood mononuclear cells (PBMCs), it demonstrated a significant reduction in cytokine production when stimulated with lipopolysaccharide (LPS) .

- A study indicated that at higher concentrations (100 µg/mL), the compound reduced IFN-γ levels by approximately 44-79%, showcasing its potential as an anti-inflammatory agent .

- Cytotoxicity :

- Prostaglandin Synthesis :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Cytotoxicity | High cell viability (>94%) | |

| Prostaglandin synthesis | Increased PGE2 production |

Case Study 1: Anti-inflammatory Properties

In a controlled study involving human PBMCs, (2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid was tested against common inflammatory stimuli. The results indicated a marked decrease in inflammatory cytokines with increasing concentrations of the compound, supporting its potential therapeutic use in treating inflammatory diseases.

Case Study 2: Prostaglandin Production

Another study focused on gastric epithelial cells highlighted the compound's role in enhancing PGE2 synthesis. This effect was linked to improved cytoprotection against NSAID-induced gastric injury, suggesting that this compound could serve as a protective agent in gastrointestinal applications.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for achieving stereochemical purity in (2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid?

- Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., asymmetric hydrogenation or enzymatic resolution) is critical. For cyclohexyl derivatives, kinetic resolution via lipase-mediated ester hydrolysis has been effective in isolating the (2R)-enantiomer . Additionally, protecting group strategies (e.g., tert-butyl esters) can minimize racemization during synthesis. Post-synthesis validation via chiral HPLC or polarimetry is essential .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) to resolve the cyclohexyl and propanoic acid moieties. Infrared (IR) spectroscopy confirms the carboxylic acid group (C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For stereochemical confirmation, compare experimental optical rotation with literature values of analogous compounds .

Q. How can impurities in synthesized (2R)-2-(4,4-Dimethylcyclohexyl)propanoic acid be identified and quantified?

- Methodological Answer : Use reversed-phase HPLC with UV detection (210–254 nm) to separate impurities. Reference standards for common byproducts (e.g., diastereomers or alkylation side products) should be synthesized or procured. Mass spectrometry-coupled LC (LC-MS) aids in structural elucidation of unknown impurities. Quantify impurities via calibration curves, adhering to ICH guidelines for validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Methodological Answer : Systematically modify substituents on the cyclohexyl ring (e.g., replacing methyl groups with halogens or hydroxyls) and evaluate changes in potency. For receptor-binding studies, employ radioligand displacement assays or surface plasmon resonance (SPR). Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like metabolite receptors or enzymes .

Q. What experimental designs address contradictions in biological activity data across in vitro vs. in vivo models?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor pharmacokinetics. Conduct parallel assays:

- In vitro: Measure plasma protein binding and metabolic stability using liver microsomes.

- In vivo: Use pharmacokinetic profiling (Cmax, AUC) in rodent models.

Adjust formulations (e.g., nanoparticle encapsulation) to enhance bioavailability if needed. Cross-validate findings with orthogonal assays (e.g., CRISPR knockouts to confirm target engagement) .

Q. What strategies resolve conflicting data on enantiomer-specific activity in enzyme inhibition studies?

- Methodological Answer : Ensure enantiomeric purity (>99% via chiral chromatography) before testing. Use isothermal titration calorimetry (ITC) to compare binding affinities of (2R)- and (2S)-enantiomers. If conflicting results persist, evaluate off-target effects via kinome-wide profiling or transcriptomic analysis. Consider co-crystallization with the enzyme to visualize stereospecific interactions .

Q. How can computational modeling predict the compound’s interaction with lipid bilayers for CNS-targeted studies?

- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS. Parameterize the compound’s force field via quantum mechanics (QM) calculations. Analyze membrane permeability by measuring free energy profiles across a lipid bilayer. Validate predictions with parallel artificial membrane permeability assays (PAMPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.